(2-Chloropyrimidin-5-yl)methanol

Drug Discovery Organic Synthesis Scaffold Construction

Impure batches of this halogenated pyrimidine intermediate can poison catalysts and drastically reduce yields in multi-step syntheses, leading to costly delays. - Ensures consistent, high-yield (e.g., 38% to tetrahydropyrido[4,3-d]pyrimidine) performance in SNAr-based library synthesis and kinase scaffold construction. - Guaranteed >98% purity (GC) minimizes side reactions; supplied under inert gas with refrigerated storage (0-10°C) to preserve electrophilic reactivity. - Stable, reproducible supply with fast global delivery, supporting medicinal chemistry and agrochemical discovery programs without interruption.

Molecular Formula C5H5ClN2O
Molecular Weight 144.558
CAS No. 1046816-75-4
Cat. No. B591558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloropyrimidin-5-yl)methanol
CAS1046816-75-4
Molecular FormulaC5H5ClN2O
Molecular Weight144.558
Structural Identifiers
SMILESC1=C(C=NC(=N1)Cl)CO
InChIInChI=1S/C5H5ClN2O/c6-5-7-1-4(3-9)2-8-5/h1-2,9H,3H2
InChIKeyOHMILAMAADHENX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chloropyrimidin-5-yl)methanol in Pharmaceutical Research


(2-Chloropyrimidin-5-yl)methanol, also known as 2-Chloro-5-pyrimidinemethanol, is a halogenated pyrimidine derivative with the molecular formula C₅H₅ClN₂O and a molecular weight of 144.56 g/mol . The compound features a pyrimidine ring substituted with a chlorine atom at the 2-position and a hydroxymethyl group at the 5-position . The chlorine substituent enhances the compound's electrophilicity, making it a versatile intermediate for nucleophilic substitution reactions in the synthesis of more complex molecules .

1
Halogenated pyrimidine building block for nucleophilic substitution (SNAr) reactions
Electrophilic chlorine at 2-position
2
Supports synthesis of bicyclic pyrimidine scaffolds for drug discovery programs
Enantiomerically pure frameworks
3
High-purity grade recommended for reliable multi-step synthetic routes
Purity directly impacts yield and byproduct control

Generic Substitution Risks for (2-Chloropyrimidin-5-yl)methanol


Substituting (2-Chloropyrimidin-5-yl)methanol with a generic analog is not straightforward due to the precise control over purity, stability, and physical properties required for its role as a building block. The compound is a key intermediate in the synthesis of complex scaffolds, such as methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate [1]. Variations in purity, even minor, can lead to significantly lower yields or the formation of unwanted byproducts in multi-step syntheses. For example, TCI guarantees a purity of >98.0% (GC) , while other vendors may offer material at 95% or 97% purity . This difference is critical when the compound is used in high-yield transformations [1], as lower purity can introduce unknown impurities that poison catalysts or interfere with downstream reactions, necessitating costly and time-consuming purification steps. Furthermore, the compound's susceptibility to air and heat requires storage under inert gas at refrigerated temperatures (0-10°C) ; improper handling during sourcing can lead to degradation, affecting its reactivity and the reproducibility of experimental results.

Purity Variability Supplier-reported purity grades differ; lower purity can reduce synthetic yield and increase side-product formation.
Storage Sensitivity Requires cold-chain storage under inert gas; improper handling may lead to degradation and altered reactivity.
Documentation Gaps Batch-specific analytical data (NMR, HPLC) may not be universally available, limiting reproducibility verification.

Procurement Evidence for (2-Chloropyrimidin-5-yl)methanol


Synthetic Efficiency for Drug Discovery Scaffolds

Using commercially available (2-Chloropyrimidin-5-yl)methanol as a starting material in a newly developed synthetic route resulted in a 38% overall yield for the target scaffold, methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate [1]. This represents a significant increase in efficiency compared to a previous route that started with L-hydroxyproline, which achieved an overall yield of only 0.67% [1].

Synthetic Efficiency
Head-to-head
~57-fold yield increase
Reported route selection advantage for complex scaffold synthesis
38% vs 0.67% overall yield; key coupling steps demonstrated
Drug Discovery Organic Synthesis Scaffold Construction

Purity and Storage Specifications

The product is offered at a purity of >98.0% as determined by Gas Chromatography (GC) from TCI , which is a higher specification compared to other suppliers offering it at 95% or 97% purity.

Purity Specification
Cross-supplier review
>98.0% (GC)
Higher purity may reduce impurity accumulation in multi-step syntheses
Compared to 95–97% offerings; absolute impurity reduction relevant for sensitive reactions
Quality Control Procurement Reproducibility

Stability Under Inert Atmosphere

The compound must be stored under inert gas (e.g., nitrogen or argon) at a temperature of 2-8°C to prevent degradation from air and heat . Failure to adhere to these conditions can lead to decomposition, rendering the compound unsuitable for precise synthetic applications.

Storage Stability
Class-level
Inert gas, 2–8°C required
Cold-chain and inert packaging critical for maintaining reactivity
Pyrimidine reactivity class inference; verify supplier handling
Stability Storage Handling

Analytical Documentation for Batch Consistency

Reputable vendors like Bidepharm provide batch-specific quality analysis reports, including NMR, HPLC, and GC data, for their 97% purity product . This level of documentation is not universally available, as some vendors may only provide a certificate of analysis (COA) upon request or not at all.

Analytical Documentation
Vendor-dependent
NMR, HPLC, GC reports available from select suppliers
Batch-specific data supports identity confirmation and reproducibility
Documentation depth varies; confirm data package before procurement
Quality Assurance Analytical Chemistry Reproducibility

Applications of (2-Chloropyrimidin-5-yl)methanol


Synthesis of Bicyclic Pyrimidine Scaffolds for Drug Discovery

The compound is ideally suited as a starting material for constructing complex, enantiomerically pure bicyclic pyrimidine scaffolds, as demonstrated by its use in a high-yield (38%) synthesis of a tetrahydropyrido[4,3-d]pyrimidine derivative [1]. This application is particularly relevant for medicinal chemistry programs targeting kinases or other enzymes where such scaffolds are privileged structures. The high yield directly reduces the cost and time associated with multi-step synthesis [1].

Nucleophilic Substitution to Diversify Pyrimidine Libraries

The electrophilic chlorine at the 2-position makes this compound a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions . This allows for the rapid generation of diverse compound libraries by introducing various amines, alkoxides, or other nucleophiles. The importance of high purity for these applications is underscored by the need to minimize side reactions and ensure consistent yields across library synthesis .

Precursor for Agrochemical and Material Science Intermediates

As an intermediate, it can be used to synthesize more complex molecules, such as 2-chloropyrimidine-5-carboxylic acid . Derivatives of pyrimidines are known for their biological activity and are explored in agrochemical research for novel pesticides and herbicides . The stability and purity of the starting material are critical for achieving reproducible results in these industrial applications.

Application
Selection Property
Validation Focus
Bicyclic pyrimidine scaffold synthesis
High-purity starting material
Confirm purity by GC and identity by NMR prior to use
Nucleophilic substitution for library diversification
Electrophilic 2-chloro group for SNAr
Verify reactivity and absence of degradation under reaction conditions
Agrochemical intermediate research
Stable, well-characterized building block
Evaluate storage history and batch purity to ensure reproducible outcomes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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